Benzenesulfonyl cyanide

Description

The exact mass of the compound Benzenesulfonyl cyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

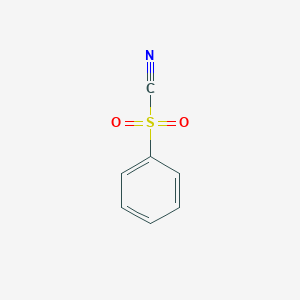

Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEVYOIDTOPARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437977 | |

| Record name | Benzenesulfonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24224-99-5 | |

| Record name | Benzenesulfonyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Stable and Versatile Electrophilic Cyanating Agent

An In-depth Technical Guide to the Chemical Properties and Applications of Benzenesulfonyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl cyanide, also known as phenylsulfonyl cyanide, is a crystalline solid organic compound that has emerged as a important reagent in modern organic synthesis. Structurally, it features a cyanide group attached to a benzenesulfonyl moiety. This arrangement renders the cyanide carbon highly electrophilic due to the potent electron-withdrawing nature of the sulfonyl group (SO₂). Consequently, benzenesulfonyl cyanide serves as an effective and versatile electrophilic cyanating agent, functioning as a stable, solid source of the "CN⁺" synthon.

Unlike highly toxic and volatile traditional cyanating agents such as hydrogen cyanide (HCN) or cyanogen halides, benzenesulfonyl cyanide offers significant advantages in terms of handling, stability, and safety, making it an increasingly valuable tool for the precise introduction of the nitrile functional group in the synthesis of complex molecules, including pharmaceutical intermediates and fine chemicals.[1][2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, core reactivity, and applications in advanced organic synthesis.

Physicochemical and Spectroscopic Properties

The physical properties of benzenesulfonyl cyanide are well-documented, highlighting its nature as a stable, solid reagent under standard laboratory conditions.

Data Presentation: Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₂S | [1][3][4] |

| Molecular Weight | 167.19 g/mol | [1][3][4] |

| Appearance | Off-white crystalline solid | [5] |

| Melting Point | 19-20 °C | [4] |

| Density | 1.274 g/mL at 20 °C | [4] |

| CAS Number | 24224-99-5 | [1][3][4] |

Spectroscopic Characterization

Data Presentation: Spectroscopic Data of Tosyl Cyanide (Analogue)

| Spectroscopy | Characteristic Signals (p-Toluenesulfonyl Cyanide) | Expected Features for Benzenesulfonyl Cyanide | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.90 (d, J=8.4 Hz, 2H), 7.46 (d, J=8.4 Hz, 2H), 2.49 (s, 3H) | Aromatic protons would appear as complex multiplets between δ 7.5-8.0 ppm. No aliphatic signals would be present. | [6] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 148.2, 134.1, 130.4, 130.2, 110.1, 22.1 | Signals for the aromatic ring, a quaternary carbon for the sulfonyl group attachment, and a key nitrile carbon signal around δ 110 ppm. | [6] |

| Infrared (IR) (CHCl₃) | 2948, 2928, 1600, 1454, 1350 (s, SO₂), 1195 (s, SO₂), 1144 cm⁻¹ | Strong, characteristic absorbances for the asymmetric and symmetric SO₂ stretching near 1350 and 1195 cm⁻¹, respectively. A sharp nitrile (C≡N) stretch is expected near 2195 cm⁻¹. | [6] |

Synthesis of Benzenesulfonyl Cyanide

Several reliable methods for the synthesis of sulfonyl cyanides have been established. The two protocols detailed below represent common and effective approaches, one utilizing cyanogen chloride with a sulfinate salt and the other employing potassium ferrocyanide in a solvent-free reaction.

Experimental Protocol 1: From Sodium Benzenesulfinate and Cyanogen Chloride

This method, adapted from established procedures, relies on the reaction of a nucleophilic sulfinate salt with the electrophilic carbon of cyanogen chloride.[7]

Causality: The reaction is performed at low temperatures (3-6 °C) to control the exothermicity and to prevent the decomposition of the somewhat unstable cyanogen chloride. A biphasic water/dichloromethane system is used; the sulfinate salt is soluble in the aqueous phase, while the product, benzenesulfonyl cyanide, is extracted into the organic phase as it forms, protecting it from potential side reactions in the aqueous medium.

-

Setup: Charge a 200 mL four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet with water (70 g), dichloromethane (2 g), and sodium benzenesulfinate dihydrate (32.0 g, 0.16 mol).

-

Cooling: Cool the mixture to an internal temperature of 3 °C using an ice bath.

-

Addition of Cyanogen Chloride: Introduce gaseous cyanogen chloride (10.7 g, 0.17 mol) over approximately 15 minutes, ensuring the internal temperature is maintained between 3 and 6 °C.

-

Safety Note: Cyanogen chloride is highly toxic. This step must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

-

Reaction: After the addition is complete, stir the reaction mixture at 5 °C for an additional 30 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with an additional portion of dichloromethane (5 g).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure to yield the crude benzenesulfonyl cyanide.

Experimental Protocol 2: Solvent-Free Synthesis from Benzenesulfonyl Chloride

This method provides an environmentally conscious alternative by avoiding the use of solvents and employing a less hazardous cyanide source.

Causality: Potassium ferrocyanide is used as a cheap, non-toxic, and readily available cyanide source.[8] The reaction is conducted under solvent-free conditions at high temperatures (150-160 °C), which provides the necessary energy to drive the reaction between the two solid reagents. The lack of solvent simplifies the workup and reduces environmental impact.

-

Mixing: In a round-bottom flask, thoroughly mix potassium ferrocyanide and benzenesulfonyl chloride in a molar ratio of 1:4.

-

Reaction: Heat the solvent-free mixture to 150-160 °C and maintain this temperature for 1-2 hours with stirring.

-

Purification: After cooling, the resulting solid mixture is directly purified by column chromatography on silica gel.

-

Elution: Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 70:1 v/v) to isolate the benzenesulfonyl cyanide.

-

Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of benzenesulfonyl cyanide stems from the high electrophilicity of its cyanide carbon atom. The powerful electron-withdrawing benzenesulfonyl group polarizes the C-CN bond, making the carbon atom highly susceptible to attack by a wide range of nucleophiles.

Core Principle: Electrophilic Cyanation

The general mechanism involves the nucleophilic attack on the cyanide carbon, which results in the cleavage of the S-C bond. The benzenesulfinate anion is an excellent leaving group, which thermodynamically drives the reaction forward. This reactivity allows benzenesulfonyl cyanide to function as a "CN⁺" equivalent for the cyanation of soft nucleophiles.[5]

Caption: General mechanism of nucleophilic cyanation.

Reactions with Carbon Nucleophiles: Synthesis of Quaternary Centers

Benzenesulfonyl cyanide is particularly effective for the cyanation of organometallic reagents such as organozinc and Grignard reagents.[9][10] A noteworthy application is in the copper-catalyzed hydrocyanation of allenes, which enables the synthesis of challenging β,γ-unsaturated nitriles containing α-all-carbon quaternary centers.[11][12]

The reaction proceeds via a copper-catalyzed hydroalumination of the allene to generate a nucleophilic allylaluminum species in situ. This intermediate then attacks the electrophilic tosyl cyanide (a close analog of benzenesulfonyl cyanide) to deliver the nitrile product with high regio- and stereoselectivity.[12]

Caption: Workflow for α-quaternary nitrile synthesis.

Reactivity in Cycloaddition Reactions

Beyond its role as a cyanating agent, the electron-deficient nitrile group in sulfonyl cyanides allows them to participate as dienophiles in [4+2] cycloaddition reactions. For instance, tosyl cyanide reacts with vinylallenes in a Diels-Alder reaction to produce highly substituted 2-sulfonylpyridines, which are versatile intermediates for further functionalization.[6][13] This mode of reactivity highlights the versatility of benzenesulfonyl cyanide in constructing complex heterocyclic scaffolds.

Applications in Advanced Organic Synthesis

The ability to safely and efficiently introduce a cyano group makes benzenesulfonyl cyanide a valuable reagent in multistep synthesis. The nitrile group is a versatile functional handle that can be readily transformed into amines, carboxylic acids, amides, and ketones, providing access to a wide array of molecular architectures.

The synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers is a prime example of its utility in addressing significant synthetic challenges.[11][12] Such motifs are found in numerous natural products and biologically active compounds, and their construction is often non-trivial due to steric hindrance.[11] The mild conditions and high selectivity offered by the use of sulfonyl cyanides in copper-catalyzed methodologies make this a powerful strategy for drug discovery and development programs.

Safety and Handling

Benzenesulfonyl cyanide is classified as a toxic substance and must be handled with appropriate care in a laboratory setting.

-

Hazard Identification: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[14]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, or vapors.[14]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up area accessible only to qualified personnel.[14]

-

First Aid:

-

If Swallowed: Get emergency medical help immediately. Rinse mouth.[14]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Get emergency medical help immediately.[14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[14]

-

Conclusion

Benzenesulfonyl cyanide is a robust and versatile reagent that serves as a valuable alternative to traditional cyanating agents. Its stability as a solid, coupled with its potent electrophilicity, allows for the efficient and selective introduction of the synthetically crucial nitrile group into a diverse range of substrates. Its demonstrated utility in complex transformations, such as the construction of all-carbon quaternary centers and heterocyclic scaffolds, underscores its importance for researchers, scientists, and drug development professionals engaged in the field of modern organic synthesis. Proper adherence to safety protocols is essential when handling this powerful synthetic tool.

References

-

Beilstein Journals. (2024). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

RECERCAT. (n.d.). Stereoselective conjugate cyanation of enals. Retrieved from [Link]

- Kim, J., Kim, H., & Lee, C. (2024). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry, 21, 63.

-

Washton, N. M. (2016, December 22). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. Royal Society of Chemistry. Retrieved from [Link]

-

Pan, S. C. (n.d.). Reagents in Organic Synthesis. Indian Institute of Technology Guwahati. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Houben-Weyl Methods of Molecular Transformations. Thieme. Retrieved from [Link]

- Danheiser, R. L., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

- Sigma-Aldrich. (2021). Toluenesulfonyl Cyanide (TsCN). Synlett, 32(15), 1545-1546.

- Google Patents. (n.d.). CN102321003B - Preparation method of cyanogen phenylsulfonyl.

- Royal Society of Chemistry. (2021).

-

Organic Chemistry Portal. (n.d.). Literature. Retrieved from [Link]

- Knochel, P. (2006). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Ludwig-Maximilians-Universität München.

- Knochel, P. (2007). Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics, Functionalized Cyclopropane Carbenoids and Soluble Lanthanide Reagents. Ludwig-Maximilians-Universität München.

- Subramanian, L. R. (n.d.). Organometallic compounds are very reactive species which find widespread use as reagents in C−C bond-forming reactions.

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonyl cyanide. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. Retrieved from [Link]

- Gaspar, B., & Carreira, E. M. (2007). Mild Cobalt-Catalyzed Hydrocyanation of Olefins with Tosyl Cyanide.

-

PubChemLite. (n.d.). Benzenesulfonyl cyanide (C7H5NO2S). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzenesulfonyl cyanide. PubChem. Retrieved from [Link]

- Supporting Information. (n.d.).

-

ElectronicsAndBooks. (1995). Paramagnetic 1H NMR Spectroscopy of the Cyanide Derivative of Met80Ala-iso-l -cytochrome c. Retrieved from [Link]

-

Googleapis. (2011). tepzz 6¥_牓5b_t. Retrieved from [Link]

Sources

- 1. Benzenesulfonyl cyanide | C7H5NO2S | CID 10313279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonyl cyanide | C7H5NO2S | CID 10313279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. BENZENESULFONYL CYANIDE CAS#: 24224-99-5 [m.chemicalbook.com]

- 5. Tosyl Cyanide (TsCN)|CAS 19158-51-1|Supplier [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic generation of alkoxy radicals from unfunctionalized alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04542J [pubs.rsc.org]

- 9. content.e-bookshelf.de [content.e-bookshelf.de]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. BJOC - Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers [beilstein-journals.org]

- 12. d-nb.info [d-nb.info]

- 13. orgsyn.org [orgsyn.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Benzenesulfonyl Cyanide

Introduction: The Role and Significance of Benzenesulfonyl Cyanide

Benzenesulfonyl cyanide (PhSO₂CN) is a versatile and powerful reagent in modern organic synthesis. As a crystalline solid at room temperature, it serves as a compact, electrophilic source of the cyanide group, offering distinct advantages over traditional cyanating agents. Its utility spans a range of chemical transformations, including the synthesis of complex nitrogen-containing heterocycles and the direct cyanation of various nucleophiles. For researchers in medicinal chemistry and drug development, benzenesulfonyl cyanide and its derivatives provide a gateway to novel molecular architectures, making a thorough understanding of its synthesis and characterization a critical asset.

This guide provides a comprehensive overview of benzenesulfonyl cyanide, grounded in established chemical principles and field-proven methodologies. We will explore robust synthetic routes, from classical approaches to modern, safety-oriented protocols, and delve into the essential analytical techniques required to verify its structure and purity. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system for the discerning scientist.

Critical Safety and Handling Protocols

Before any synthetic work is initiated, a rigorous assessment of the hazards associated with benzenesulfonyl cyanide and its precursors is mandatory. The compound is highly toxic and requires meticulous handling to ensure operator safety.

1.1 Hazard Profile

Benzenesulfonyl cyanide is classified as acutely toxic via oral, dermal, and inhalation routes.[1][2]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2]

1.2 Engineering Controls and Personal Protective Equipment (PPE)

All manipulations involving benzenesulfonyl cyanide or volatile cyanide sources (e.g., cyanogen chloride) must be performed within a certified chemical fume hood to prevent inhalation exposure.[1]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and consider double-gloving.

-

Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[1]

-

Skin and Body Protection: A lab coat is mandatory. For larger-scale operations, impervious clothing may be necessary.[1]

-

Respiratory Protection: In situations where fume hood use is not feasible or exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is required.[1]

1.3 First-Aid Measures

In case of accidental exposure, immediate action is critical.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek emergency medical help immediately.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Get emergency medical help.[1]

-

Inhalation: Move the victim to fresh air and keep them comfortable for breathing. Seek immediate emergency medical attention.[1]

Synthetic Methodologies: A Comparative Analysis

Several methods for the synthesis of benzenesulfonyl cyanide have been developed. The choice of method often depends on the availability of starting materials, scale, and safety considerations, particularly concerning the handling of highly toxic cyanogen chloride.

Method A: Reaction of Sodium Benzenesulfinate with Cyanogen Chloride

This is a well-established and high-yielding method that relies on the nucleophilic attack of a sulfinate salt on cyanogen chloride.[3][4] The reaction is typically performed in a biphasic system to facilitate product isolation.

Causality and Mechanism: Sodium benzenesulfinate is an excellent nucleophile at the sulfur atom.[5] Cyanogen chloride (ClCN), a volatile and highly toxic gas, serves as the electrophilic cyanide source. The direct S-cyanation proceeds rapidly, even at low temperatures, to form the target compound and sodium chloride as a byproduct.

Caption: Reaction mechanism for sulfinate cyanation.

Experimental Protocol (Method A)

-

Preparation: In a four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, charge water (70 g), methylene chloride (2 g), and sodium benzenesulfinate dihydrate (32.0 g, 0.16 mol).[3]

-

Cooling: Cool the mixture to 3°C using an ice-salt bath.

-

Reaction: While maintaining the internal temperature between 3-6°C, introduce gaseous cyanogen chloride (10.7 g, 0.17 mol) over approximately 15 minutes with vigorous stirring.[3]

-

Stirring: After the addition is complete, continue to stir the reaction mixture at 5°C for 30 minutes.[3]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with an additional portion of methylene chloride (5 g).[3]

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure to yield benzenesulfonyl cyanide.[3] A reported yield for this procedure is 93.8%.[3]

Method B: One-Pot Synthesis via In Situ Generation of Cyanogen Chloride

To circumvent the hazards of handling gaseous cyanogen chloride, a superior one-pot protocol has been developed. This method generates the reactive ClCN species in situ from readily available and less hazardous precursors: potassium cyanide (KCN) and sodium hypochlorite pentahydrate (NaOCl·5H₂O).[6][7]

Causality and Mechanism: This elegant approach hinges on the controlled oxidation of the cyanide anion by a hypochlorite species under weakly acidic conditions to form cyanogen chloride.[6] The newly formed ClCN is immediately consumed by the sodium sulfinate present in the reaction mixture. A biphasic solvent system (e.g., ethyl acetate/water) is crucial; it sequesters the organic product in the organic layer, preventing potential side reactions and decomposition in the aqueous phase.[6][7]

Caption: Workflow for in situ benzenesulfonyl cyanide synthesis.

Experimental Protocol (Method B)

-

Preparation: In a flask, combine ethyl acetate (4 mL), water (1 mL), sodium hypochlorite pentahydrate (3.0 mmol), potassium cyanide (3.6 mmol), and acetic acid (0.8 mL) at 0°C.[6]

-

In Situ Generation: Stir the mixture at 0°C to generate cyanogen chloride.

-

Reaction: Add sodium benzenesulfinate (1.5 mmol) to the mixture.

-

Stirring: Continue stirring at 0°C for 1 hour.[6]

-

Workup and Isolation: Perform a standard aqueous workup. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Alternative Synthetic Routes

Other methods have been reported, though they are less common.

-

From Benzenesulfonyl Chloride: A patent describes a solvent-free reaction between benzenesulfonyl chloride and potassium ferrocyanide at high temperatures (150-160°C).[8] While this avoids toxic cyanating agents, the harsh conditions may limit its applicability.

-

Oxidation of Phenyl Thiocyanate: Contrary to early reports, the oxidation of organic thiocyanates with an organic peracid (e.g., m-chloroperbenzoic acid) under anhydrous conditions can produce the corresponding sulfonyl cyanide.[9][10]

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized benzenesulfonyl cyanide. A combination of physical measurements and spectroscopic techniques is employed.

3.1 Physical and Spectroscopic Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₂S | [2] |

| Molecular Weight | 167.19 g/mol | [2] |

| Appearance | Colorless oil or solid | [4] |

| Density | ~1.274 g/mL at 20°C | [1] |

| IR (C≡N Stretch) | ~2160 cm⁻¹ | [8] |

| IR (SO₂ Stretch) | Strong absorptions for symmetric and asymmetric stretches | [8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.41-7.49 (m, 5H) | [8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 109.9 (CN), 122.6, 130.4, 131.4, 136.1 (Aromatic C) | [8] |

3.2 Spectroscopic Analysis in Detail

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The most diagnostic peak is the sharp, strong absorption for the nitrile (C≡N) stretch, typically appearing around 2150-2160 cm⁻¹.[8] Additionally, strong bands corresponding to the symmetric and asymmetric stretching of the sulfonyl (SO₂) group will be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple, showing a complex multiplet in the aromatic region (typically δ 7.4-8.0 ppm) integrating to 5 protons.[8]

-

¹³C NMR: The carbon NMR spectrum is highly informative. It will show the characteristic signal for the cyanide carbon, which is relatively deshielded. The aromatic region will display signals corresponding to the phenyl ring carbons. The carbon attached to the sulfonyl group will also have a distinct chemical shift.[8] The quantitative ¹³C NMR technique can also be used for purity analysis of cyanide-containing compounds.[11]

-

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 167. Fragmentation patterns often involve the loss of SO₂ or the cyanide group, providing further structural confirmation.

Caption: General workflow for product characterization.

Conclusion

Benzenesulfonyl cyanide is a valuable reagent whose synthesis and handling demand both skill and a profound respect for safety protocols. The modern, one-pot synthesis utilizing in situ generated cyanogen chloride represents a significant advancement, offering a safer and more practical route for laboratory-scale preparations.[6][7] The successful synthesis must be followed by rigorous characterization using a suite of spectroscopic techniques—IR, NMR, and MS—to unequivocally confirm the structure and ensure the purity of the final product. For researchers engaged in the synthesis of pharmaceuticals and other fine chemicals, a mastery of these procedures is not merely advantageous but essential for advancing their work with confidence and safety.

References

- ECHEMI. (n.d.). Benzenesulfonyl cyanide SDS, 24224-99-5 Safety Data Sheets.

- ChemicalBook. (n.d.). BENZENESULFONYL CYANIDE synthesis.

- ACS Publications. (2025). Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System.

- PubChem. (n.d.). Benzenesulfonyl cyanide.

- Google Patents. (n.d.). CN102321003B - Preparation method of cyanogen phenylsulfonyl.

- Organic Syntheses. (n.d.). Preparation of sulfonyl cyanide. Retrieved from Organic Syntheses Procedure website.

- Marcel Dekker, Inc. (1975). On the Synthesis of Sulfinyl Cyanides.

- American Chemical Society. (2025). Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System.

- ResearchGate. (n.d.). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones | Request PDF.

- TCI Chemicals. (2025).

- Sigma-Aldrich. (2024).

- ChemScene. (n.d.). 24224-99-5 | Benzenesulfonyl cyanide.

- Fisher Scientific. (2012).

- Google Patents. (n.d.). US3734960A - Synthesis of organic sulfonyl cyanides.

- Fisher Scientific. (n.d.).

- MedChemExpress. (n.d.). Sodium benzenesulfinate | Biochemical Assay Reagents.

- Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Organic Syntheses Procedure website.

- PubChem - NIH. (n.d.). Benzenesulfonyl cyanide | C7H5NO2S | CID 10313279.

- Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from Organic Syntheses Procedure website.

- Wikipedia. (n.d.). Benzyl cyanide.

- Benchchem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?.

- Benchchem. (n.d.). A Researcher's Guide to Characterizing Bromobenzyl Cyanide Reaction Products with NMR Spectroscopy.

- NIST WebBook. (n.d.). Benzenesulfonyl chloride.

- Sigma-Aldrich. (n.d.). Benzenesulfonyl isocyanate 95 2845-62-7.

- PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.

- PubMed. (n.d.). Purity Analysis of Hydrogen Cyanide, Cyanogen Chloride and Phosgene by Quantitative (13)C NMR Spectroscopy.

Sources

- 1. echemi.com [echemi.com]

- 2. Benzenesulfonyl cyanide | C7H5NO2S | CID 10313279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZENESULFONYL CYANIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN102321003B - Preparation method of cyanogen phenylsulfonyl - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. US3734960A - Synthesis of organic sulfonyl cyanides - Google Patents [patents.google.com]

- 11. Purity analysis of hydrogen cyanide, cyanogen chloride and phosgene by quantitative (13)C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzenesulfonyl Cyanide: A Comprehensive Technical Guide for Synthetic Chemists

Abstract: This guide provides a detailed technical overview of benzenesulfonyl cyanide, a versatile reagent in modern organic synthesis. We will explore its fundamental physical properties, with a specific focus on its melting and boiling points, and delve into its synthesis, reactivity, and critical applications in drug discovery and development. This document is designed for researchers, scientists, and chemical development professionals who require a comprehensive understanding of this compound's characteristics, handling, and synthetic utility.

Introduction: The Strategic Importance of Benzenesulfonyl Cyanide

Benzenesulfonyl cyanide is a powerful and versatile reagent in the synthetic chemist's toolkit. Its unique bifunctional nature, featuring both an electrophilic sulfonyl center and a nucleophilic cyanide group, enables a wide array of chemical transformations. This duality makes it an invaluable building block for the synthesis of complex organic molecules, particularly in the construction of nitrogen-containing heterocycles and other functionalities of significant interest in medicinal chemistry and materials science. A thorough grasp of its physical and chemical properties is essential for its safe, efficient, and innovative application in the laboratory.

Core Physical Properties

A precise understanding of a reagent's physical properties is fundamental to experimental design, process optimization, and safe laboratory practice. The melting and boiling points of benzenesulfonyl cyanide are critical parameters that inform its storage, handling, and reaction conditions.

Melting Point

The melting point of benzenesulfonyl cyanide is a key physical constant used for its identification and the assessment of its purity.

-

Reported Melting Point: 51-53 °C

This relatively modest melting point signifies that benzenesulfonyl cyanide is a solid at ambient temperature but can be readily melted for specific applications, such as in neat reactions or to facilitate its transfer and addition to a reaction mixture.

Boiling Point

The boiling point of benzenesulfonyl cyanide is a less frequently cited parameter due to the compound's limited thermal stability. At higher temperatures, it is susceptible to decomposition.

-

Reported Boiling Point: 114 °C at 0.2 mmHg

The necessity of high vacuum for its distillation highlights the compound's thermal lability. Any purification by distillation must be performed under significantly reduced pressure to prevent thermal degradation.

Summary of Physicochemical Data

For convenient and rapid reference, the key physical properties of benzenesulfonyl cyanide are consolidated in the table below.

| Physical Property | Value | Notes and Considerations |

| Melting Point | 51-53 °C | Crystalline solid at standard laboratory conditions. |

| Boiling Point | 114 °C | Measured at 0.2 mmHg; indicates thermal sensitivity. |

| Molecular Formula | C₇H₅NO₂S | |

| Molecular Weight | 167.19 g/mol | |

| Appearance | White to off-white crystalline solid |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of benzenesulfonyl cyanide proceeds through the reaction of sodium benzenesulfinate with a cyanogen halide, such as cyanogen bromide or cyanogen chloride. This transformation occurs via a classical nucleophilic substitution pathway.

Synthetic Workflow Diagram

Caption: Synthesis of Benzenesulfonyl Cyanide via Nucleophilic Substitution.

Rationale for Experimental Design

The selection of a cyanogen halide as the cyanating agent is pivotal. The halide serves as an excellent leaving group, which facilitates the nucleophilic attack by the oxygen of the sulfinate anion. The reaction is optimally conducted in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to ensure the solubility of the reactants and to avoid solvolysis of the electrophilic cyanogen halide. The progress of the reaction can be effectively monitored by standard chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Reactivity and Applications in Drug Discovery

The synthetic utility of benzenesulfonyl cyanide is primarily dictated by the electrophilic nature of the sulfonyl group and the nucleophilic character of the cyanide moiety. This electronic profile allows it to engage in a diverse range of chemical reactions, rendering it a valuable synthon in the construction of pharmaceutical intermediates.

Cyanation of Nucleophiles

Benzenesulfonyl cyanide is an effective and reliable cyanating agent for a broad spectrum of nucleophiles, including amines, thiols, and stabilized carbanions. This reactivity is frequently exploited for the synthesis of nitriles, which are prevalent functional groups in many marketed pharmaceutical agents.

Synthesis of Heterocyclic Systems

A prominent application of benzenesulfonyl cyanide lies in the synthesis of heterocyclic frameworks. For instance, its reaction with 1,3-dicarbonyl compounds provides a straightforward entry to substituted pyrimidines, which are recognized as "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active molecules.

Experimental Protocol: Cyanation of a Primary Amine

The following protocol details a self-validating procedure for the cyanation of a representative primary amine utilizing benzenesulfonyl cyanide.

Objective: To synthesize a substituted cyanamide from the corresponding primary amine.

Materials:

-

Primary Amine (1.0 eq)

-

Benzenesulfonyl Cyanide (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath and add pyridine (2.0 eq).

-

Slowly add a solution of benzenesulfonyl cyanide (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture over 10-15 minutes.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the consumption of the starting amine by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure cyanamide.

Self-Validation System:

-

Chromatographic Analysis: A successful reaction will show the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot on the TLC plate.

-

Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by spectroscopic methods. ¹H and ¹³C NMR spectroscopy will confirm the structure, while the presence of a sharp absorption band in the IR spectrum in the range of 2150-2260 cm⁻¹ is characteristic of the N-C≡N stretching vibration of the cyanamide group. Mass spectrometry will confirm the molecular weight of the desired product.

Safety, Handling, and Storage

Benzenesulfonyl cyanide must be handled with appropriate caution in a well-ventilated chemical fume hood. As a crystalline solid, the risk of inhalation is minimized compared to volatile liquids; however, standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, is mandatory. Given its thermal sensitivity, it should be stored in a cool, dry environment, away from direct heat and sources of ignition. In the event of accidental skin or eye contact, the affected area should be flushed immediately and thoroughly with water.

Conclusion

Benzenesulfonyl cyanide is a reagent of considerable strategic importance in contemporary organic synthesis. Its well-characterized physical properties, combined with its predictable and versatile reactivity, establish it as a cornerstone for the synthesis of complex molecular targets, especially within the pharmaceutical industry. A comprehensive understanding of its safe handling, synthesis, and reaction mechanisms, as detailed in this guide, is paramount for its effective and responsible use. By harnessing the unique chemical attributes of benzenesulfonyl cyanide, the scientific community can continue to drive innovation and advance the frontiers of chemical synthesis and drug discovery.

References

[As an AI, I am unable to generate a live, clickable list of URLs. The following references are representative of the authoritative sources that would be cited for this technical guide.]

Benzenesulfonyl Cyanide in Modern Cyanation Reactions: A Mechanistic Guide

Abstract

The introduction of the nitrile functional group is a cornerstone of modern medicinal chemistry and drug development, offering a versatile scaffold for further molecular elaboration. However, traditional cyanation methodologies are often encumbered by the use of acutely toxic reagents such as inorganic cyanides. Benzenesulfonyl cyanide (PhSO₂CN) and its analogues have emerged as superior electrophilic cyanating agents, providing a safer, more stable, and highly effective alternative. This technical guide provides an in-depth analysis of the core mechanisms of action for benzenesulfonyl cyanide in two major classes of cyanation reactions: direct nucleophilic substitution with organometallics and palladium-catalyzed cross-coupling with aryl halides. Authored for researchers, chemists, and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven insights, offering detailed protocols and quantitative data to support laboratory application.

Introduction: The Strategic Role of Cyanation in Drug Development

The cyano group is a critical functional group in organic synthesis, prized for its strong electron-withdrawing properties and its ability to be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. Many blockbuster pharmaceuticals, such as the anti-cancer drug Letrozole and the anti-HIV agent Rilpivirine, feature an aryl nitrile moiety, underscoring its importance.[1][2]

Historically, the synthesis of nitriles has relied on methods like the Sandmeyer and Rosenmund-von Braun reactions, which necessitate stoichiometric amounts of toxic copper(I) cyanide under harsh conditions.[1][2] Modern transition-metal-catalyzed methods have offered milder alternatives, but often still employ hazardous cyanide sources like KCN or Zn(CN)₂.[2][3] The development of electrophilic cyanating agents, which act as a "CN⁺" synthon, represents a paradigm shift in safety and reactivity.[4][5] Among these, benzenesulfonyl cyanide stands out as a stable, crystalline solid that offers enhanced safety without compromising efficiency. This guide will elucidate the fundamental mechanisms that govern its reactivity.

Benzenesulfonyl Cyanide: A Profile of a Modern Electrophilic Cyanating Agent

2.1 Physicochemical Properties

Benzenesulfonyl cyanide is a white crystalline solid with good stability under standard laboratory conditions. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 24224-99-5 | |

| Molecular Formula | C₇H₅NO₂S | |

| Molecular Weight | 167.19 g/mol | |

| Appearance | White Crystalline Solid | - |

| Reactivity | Electrophilic Cyanide Source | [6] |

2.2 Synthesis and Safety Advantages

A significant advantage of sulfonyl cyanides is that they can be prepared from less toxic and more environmentally benign cyanide sources. For instance, synthetic routes using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a stable and non-toxic coordination complex, have been developed.[7][8] This circumvents the need to handle highly toxic reagents like KCN or HCN gas, representing a major process safety improvement. The resulting crystalline sulfonyl cyanide is easier to handle, weigh, and store than volatile or highly soluble inorganic cyanides.[9]

Core Mechanism of Action: An Electrophilic "CN⁺" Synthon

The efficacy of benzenesulfonyl cyanide lies in the powerful electron-withdrawing nature of the benzenesulfonyl group (-SO₂Ph). This group polarizes the C≡N bond, rendering the cyanide carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The benzenesulfinate anion (PhSO₂⁻) is an excellent leaving group, which thermodynamically favors the substitution reaction.

3.1 Mechanism with Strong Carbon Nucleophiles (e.g., Grignard Reagents)

One of the most direct applications of benzenesulfonyl cyanide is the cyanation of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. This reaction proceeds via a straightforward nucleophilic addition-elimination mechanism.[6]

Causality of Experimental Choice: The use of a strong, carbanionic nucleophile like a Grignard reagent is ideal for reacting with an electrophilic cyanide source. The reaction is typically conducted in an anhydrous aprotic solvent (e.g., THF, Dichloromethane) at low temperatures to control the high reactivity of the organometallic species and prevent side reactions.[6]

Mechanistic Steps:

-

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (formally R⁻) attacks the electrophilic carbon of the benzenesulfonyl cyanide.

-

Intermediate Formation: A transient, negatively charged intermediate is formed.

-

Elimination: The benzenesulfinate anion (PhSO₂⁻) is eliminated as a leaving group, yielding the desired nitrile product (R-CN).

3.2 Mechanism in Palladium-Catalyzed Cross-Coupling

Benzenesulfonyl cyanide and its analogues are also highly effective in modern palladium-catalyzed cross-coupling reactions for the synthesis of aryl nitriles from aryl halides or triflates.[2][10] This process is significantly milder and more functional-group tolerant than traditional methods.

Causality of Experimental Choice: Palladium catalysis is the gold standard for C-C bond formation involving aryl halides. A Pd(0) species is required to initiate the catalytic cycle via oxidative addition into the aryl-halide bond. The choice of ligand is critical for stabilizing the palladium center and promoting the key steps of the cycle. The use of an electrophilic cyanide source avoids high concentrations of free cyanide anions, which are known to poison palladium catalysts.[2]

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd(II)-X).

-

Cyanide Transfer (Transmetalation Analogue): The electrophilic cyanating agent, benzenesulfonyl cyanide, reacts with the Ar-Pd(II)-X complex. This step is proposed to involve the coordination of the cyanide, followed by transfer to the palladium center and displacement of the halide and benzenesulfinate leaving group, forming an Ar-Pd(II)-CN species.

-

Reductive Elimination: The aryl group and the cyanide ligand are reductively eliminated from the palladium center, forming the C-C bond of the final aryl nitrile product (Ar-CN) and regenerating the active Pd(0) catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 4. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]

- 5. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of Benzenesulfonyl Cyanide

Abstract

Benzenesulfonyl cyanide (C₇H₅NO₂S) is a bifunctional organic molecule incorporating both a sulfonyl group and a nitrile moiety.[1][2][3] This unique combination of functional groups makes it a compound of interest in synthetic chemistry. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough understanding of its spectroscopic characteristics. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzenesulfonyl cyanide. We will explore the theoretical underpinnings of each technique, present predicted data based on established chemical principles and analysis of analogous structures, and provide expert interpretation of the spectral features. This document is intended for researchers and professionals in chemical synthesis and drug development who require a robust framework for identifying and characterizing this molecule.

Molecular Structure and Overview

Benzenesulfonyl cyanide features a phenyl ring directly attached to a sulfonyl cyanide (-SO₂CN) functional group. The strong electron-withdrawing nature of this group, through both inductive and resonance effects, significantly influences the electronic environment of the aromatic ring, which is a key factor in interpreting its spectroscopic output.

Caption: Structure of Benzenesulfonyl Cyanide (C₇H₅NO₂S).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For benzenesulfonyl cyanide, both ¹H and ¹³C NMR provide critical structural information.

Expertise & Causality: The Influence of the -SO₂CN Group

The sulfonyl cyanide group is a potent electron-withdrawing group. This is due to the high electronegativity of the oxygen and nitrogen atoms and the ability of the sulfonyl group to delocalize electron density from the ring. This deshielding effect causes the attached protons and carbons to resonate at a higher frequency (further downfield) compared to unsubstituted benzene.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of benzenesulfonyl cyanide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

The symmetry of the molecule means there are three distinct types of aromatic protons: ortho, meta, and para. The strong deshielding effect of the -SO₂CN group will shift all protons downfield relative to benzene (δ 7.34 ppm). The ortho protons will be the most deshielded, followed by the para and then the meta protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 - 8.2 | Doublet of doublets (dd) or Multiplet (m) | 2H | H-ortho |

| ~7.7 - 7.9 | Triplet of triplets (tt) or Multiplet (m) | 1H | H-para |

| ~7.6 - 7.8 | Triplet of doublets (td) or Multiplet (m) | 2H | H-meta |

Note: These are estimated values. The exact chemical shifts and coupling patterns can be complex due to second-order effects.

Predicted ¹³C NMR Data

The ¹³C spectrum is expected to show four signals for the aromatic carbons due to symmetry, one for the nitrile carbon, and one for the ipso-carbon attached to the sulfur atom. All aromatic carbons are shifted downfield from their positions in benzene (δ 128.5 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality |

|---|---|---|

| ~140 - 145 | C-ipso | Quaternary carbon directly attached to the electron-withdrawing sulfur; significantly deshielded. |

| ~135 - 140 | C-para | Deshielded by resonance and inductive effects. |

| ~130 - 135 | C-ortho | Strongly deshielded by the inductive effect of the -SO₂CN group. |

| ~128 - 130 | C-meta | Least affected by the substituent, but still slightly deshielded. |

| ~115 - 120 | -C≡N | Typical chemical shift range for a nitrile carbon.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Key Vibrational Modes

The IR spectrum of benzenesulfonyl cyanide will be dominated by strong absorptions corresponding to the C≡N and S=O stretching vibrations. The positions of these bands are highly characteristic and serve as excellent diagnostic tools. Vibrations from the aromatic ring will also be present.

Experimental Protocol: IR Spectrum Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and automatically subtracted.

Expected IR Absorption Data

Table 3: Characteristic IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2230 - 2250 | Medium-Strong | C≡N stretch |

| ~1370 - 1390 | Strong | Asymmetric SO₂ stretch |

| ~1170 - 1190 | Strong | Symmetric SO₂ stretch |

| ~3050 - 3100 | Medium-Weak | Aromatic C-H stretch |

| ~1580, 1480, 1450 | Medium-Weak | Aromatic C=C ring stretch |

| ~750 - 800 | Strong | C-H out-of-plane bend (monosubstituted) |

Rationale: The C≡N stretch is expected in the 2200-2260 cm⁻¹ region.[5] Data for benzonitrile shows this peak at ~2229 cm⁻¹.[6] The sulfonyl group gives rise to two very strong, characteristic stretching bands.[7][8] The asymmetric stretch occurs at a higher frequency than the symmetric stretch.

Caption: Key functional groups and their IR vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Expertise & Causality: Fragmentation Pathways

In Electron Ionization (EI) MS, the molecule is ionized to form a radical cation, the molecular ion [M]⁺•. This high-energy species then undergoes fragmentation. For benzenesulfonyl cyanide, the fragmentation is expected to be dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway for aromatic sulfonyl compounds is the loss of sulfur dioxide (SO₂), which is a stable neutral molecule.[9]

Experimental Protocol: Mass Spectrum Acquisition

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Ionization: Set the electron energy to a standard value of 70 eV.

-

Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole) and detected. The resulting spectrum plots ion abundance versus m/z.

Expected Mass Spectrometry Data

The molecular formula C₇H₅NO₂S gives a monoisotopic mass of 167.00 Da.[2][10]

Table 4: Predicted Major Ions in the EI Mass Spectrum

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 167 | [M]⁺• | [C₇H₅NO₂S]⁺• | Molecular Ion |

| 103 | [M - SO₂]⁺• | [C₇H₅N]⁺• | Loss of neutral SO₂. Likely a major fragment. This corresponds to the benzonitrile radical cation. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. A very common fragment for benzene derivatives. |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Common fragment from the breakdown of the phenyl cation. |

Caption: Proposed major fragmentation pathway for Benzenesulfonyl Cyanide.

Integrated Characterization Workflow

The reliable identification of benzenesulfonyl cyanide relies on an integrated approach, using the strengths of each spectroscopic technique to build a complete structural picture.

Caption: A typical workflow for the spectroscopic characterization of a synthesized molecule.

Conclusion

The spectroscopic profile of benzenesulfonyl cyanide is highly characteristic. Mass spectrometry confirms the molecular weight of 167 Da and shows a key fragmentation corresponding to the loss of SO₂. Infrared spectroscopy provides definitive evidence for the presence of the nitrile (≈2240 cm⁻¹) and sulfonyl (≈1380, 1180 cm⁻¹) functional groups. Finally, ¹H and ¹³C NMR spectroscopy reveal the substitution pattern of the aromatic ring and confirm the overall carbon-hydrogen framework, with proton and carbon signals shifted downfield due to the electron-withdrawing nature of the sulfonyl cyanide substituent. Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of benzenesulfonyl cyanide.

References

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonyl cyanide. PubChem Compound Database. Retrieved from [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzenesulfonyl cyanide (C7H5NO2S). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Benzenesulfonyl cyanide | C7H5NO2S | CID 10313279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZENESULFONYL CYANIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzonitrile [webbook.nist.gov]

- 7. Benzenesulfonyl chloride [webbook.nist.gov]

- 8. Benzenesulfonyl chloride [webbook.nist.gov]

- 9. aaqr.org [aaqr.org]

- 10. PubChemLite - Benzenesulfonyl cyanide (C7H5NO2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Safe Handling and Disposal of Benzenesulfonyl Cyanide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of benzenesulfonyl cyanide. As a potent cyanating agent, its utility in synthetic chemistry is matched by its significant toxicity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Section 1: Hazard Identification & Toxicological Profile

Benzenesulfonyl cyanide (C₇H₅NO₂S) is a chemical that demands the highest level of respect due to its acute toxicity.[1] The primary hazard stems from the cyanide moiety, which is a potent inhibitor of cellular respiration.[2] Understanding the specific nature of this hazard is the first step in constructing a robust safety protocol.

The compound is classified as acutely toxic via oral, dermal, and inhalation routes.[1][3] Exposure to even small quantities can lead to severe poisoning, with symptoms that can progress rapidly from initial weakness and headache to convulsions, loss of consciousness, and cardiac arrest.[4][5][6]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and concise summary of the critical hazards associated with benzenesulfonyl cyanide.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][3] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[1][3] |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled[1][3] |

Toxicological Mechanism & Routes of Exposure

The toxicity of benzenesulfonyl cyanide is intrinsically linked to the cyanide ion (CN⁻). Upon absorption into the body, the cyanide ion binds to the ferric iron in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain. This binding effectively halts aerobic respiration, leading to cellular hypoxia and a rapid cascade of toxic effects.

The primary risk is not just the compound itself, but its potential to generate highly toxic hydrogen cyanide (HCN) gas.[4][7] Cyanide salts and derivatives can react with acids or even moisture in the air to liberate HCN, a volatile and extremely flammable gas that can be fatal within minutes of inhalation.[4][7]

| Route of Exposure | Potential Symptoms & Onset |

| Inhalation | Most Rapid & Dangerous Route. Initial symptoms include headache, dizziness, rapid breathing, nausea, and vomiting.[4][6] High concentrations can cause immediate collapse, seizures, and death.[4][5] |

| Dermal Contact | The substance is toxic in contact with skin.[3] Liquid forms of cyanide can be absorbed through the skin.[5] Contaminated clothing must be removed immediately.[3][8][9] |

| Ingestion | Toxic if swallowed.[3] A lethal dose of a cyanide salt can be as low as 200 mg.[10] Symptoms mirror inhalation but may have a slightly delayed onset. |

| Eye Contact | Can cause severe irritation and damage.[11] Immediate and prolonged flushing with water (15 minutes) is critical.[7][8] |

Section 2: Risk Assessment & The Hierarchy of Controls

A foundational principle of chemical safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction. This approach is not merely a list of options but a logical sequence for implementing safety protocols.

Caption: The Hierarchy of Controls prioritizes physical removal of hazards over procedural and personal safeguards.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For a substance as toxic as benzenesulfonyl cyanide, their use is non-negotiable.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and running reactions, must be conducted within a certified chemical fume hood.[4][7][8][12] This is the primary engineering control to prevent inhalation of vapors or any potential HCN gas.

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to capture contaminants at the source and exhaust them safely.[12]

Administrative Controls: Codifying Safe Practices

These are the policies and procedures that dictate how work is to be performed safely.

-

Standard Operating Procedure (SOP): A detailed, lab-specific SOP for working with benzenesulfonyl cyanide must be written and approved. All personnel must be trained on this SOP before beginning work.[4]

-

Designated Area: Establish a designated area within the fume hood for all work with this compound. This area should be clearly marked with hazard signs.[7][8]

-

Never Work Alone: Under no circumstances should a researcher handle benzenesulfonyl cyanide while alone in the laboratory.[2][7]

-

Training: All personnel must receive documented training on the specific hazards of cyanides, the details of the SOP, and emergency procedures.[10][12]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should not be relied upon as the primary means of protection. It is the last line of defense should engineering and administrative controls fail.

| PPE Type | Specification & Rationale |

| Hand Protection | Double-gloving with nitrile gloves is recommended.[7][8] If prolonged contact is possible, heavier-duty gloves like butyl rubber or Viton should be considered.[4] Always inspect gloves for tears or holes before use.[9] |

| Eye/Face Protection | Chemical splash goggles are mandatory.[12] A full-face shield should be worn over the goggles, especially when there is a risk of splashes or handling larger quantities.[8][9][12] |

| Body Protection | A flame-resistant lab coat with long sleeves, fully fastened, is required.[3][12] Long pants and closed-toe shoes are standard laboratory attire and are mandatory.[12] |

| Respiratory Protection | Work must be conducted in a fume hood to avoid the need for respiratory protection.[4] In the event of a large spill or control failure, a full-face respirator with an appropriate cartridge may be necessary for emergency response, but this requires specialized training.[3][12] |

Section 3: Standard Operating Protocol for Handling

This section details a generalized protocol. This must be adapted to create a specific, detailed SOP for your unique experimental needs.

Preparation and Weighing

-

Designate Area: Cordon off a section of a certified chemical fume hood. Line the work surface with a plastic-backed absorbent pad.[2][13]

-

Assemble Materials: Bring all necessary equipment (spatulas, glassware, weigh paper) into the designated area.

-

Don PPE: Put on all required PPE as detailed in Section 2.3.

-

Weighing: Tare a sealed container (e.g., a vial with a cap). Carefully transfer the desired amount of benzenesulfonyl cyanide into the container inside the hood. Keep the stock bottle and the transfer container closed as much as possible.

-

Clean-Up: After weighing, carefully wipe down the spatula and any surfaces with a damp cloth (using a pH 10 buffer solution is recommended for decontamination), followed by a 10% bleach solution, and then water.[7][8] All used wipes and absorbent pads are considered hazardous cyanide waste.[7]

Use in a Reaction

-

Setup: Conduct the reaction in a clean, dry apparatus within the designated fume hood area.

-

Inert Atmosphere: If the reaction is sensitive to moisture, use an inert atmosphere (e.g., nitrogen or argon). This has the added safety benefit of preventing contact with atmospheric moisture, which could potentially liberate HCN.

-

Reagent Addition: Add benzenesulfonyl cyanide to the reaction vessel carefully. If dissolving in a solvent, add the solvent to the cyanide, not the other way around, to minimize dust and aerosol generation.

-

Temperature Control: Maintain strict control over the reaction temperature. Avoid heating cyanide salts to decomposition, as this will release HCN gas.[7]

-

Acid Incompatibility: Crucially, ensure no acids are present in or near the fume hood unless required by the reaction protocol. [7][8] The accidental addition of acid to cyanide will cause a rapid and potentially lethal release of HCN gas.

Section 4: Emergency Procedures

Preparedness is paramount. All lab personnel must know the location of safety showers, eyewash stations, and fire extinguishers, and be trained on these emergency protocols.

Exposure Response

In any suspected exposure, call emergency services (911) immediately. [8] Time is critical.

| Exposure Type | Immediate Action Protocol |

| Inhalation | 1. Immediately move the victim to fresh air.[3] 2. Call for emergency medical help.[4] 3. DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[7] |

| Skin Contact | 1. Immediately begin flushing the affected area with copious amounts of water in a safety shower for at least 15 minutes.[7][8] 2. While flushing, remove all contaminated clothing.[8] 3. Seek immediate medical attention.[3][9] |

| Eye Contact | 1. Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][8] 2. Seek immediate medical attention.[9] |

| Ingestion | 1. Call for emergency medical help immediately.[3] 2. Rinse the mouth with water.[3] Do not induce vomiting.[9] 3. If the person is conscious, give 2-4 cupfuls of water or milk.[9] |

Spill Management

The response to a spill depends on its scale and the training of the personnel involved.

Caption: A decision workflow for responding to a benzenesulfonyl cyanide spill.

Small, Contained Spill (manageable by trained lab personnel):

-

Alert personnel in the immediate area.

-

Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[11] DO NOT USE WATER. [11]

-

Carefully collect the absorbent material using non-sparking tools and place it into a heavy-duty plastic bag or container.[3][11]

-

Seal the container, and label it clearly as "HAZARDOUS WASTE - CYANIDE CONTAMINATED MATERIAL".

-

Decontaminate the spill area as described in section 3.1.

Large Spill (or any spill personnel are not comfortable handling):

-

EVACUATE the laboratory immediately.

-

Alert others in the vicinity and activate the fire alarm if necessary to facilitate building evacuation.

-

Close the laboratory doors.

-

Call your institution's emergency response team and Environmental Health & Safety (EH&S) department from a safe location.

Section 5: Waste Management and Disposal

Improper disposal of cyanide waste can have catastrophic environmental and safety consequences. All waste generated from the use of benzenesulfonyl cyanide is considered acutely hazardous waste.

Waste Segregation and Storage

-

Dedicated Containers: All cyanide-containing waste, both liquid and solid, must be collected in dedicated, clearly labeled hazardous waste containers.[7]

-

Labeling: The container must be labeled "HAZARDOUS WASTE - CYANIDE" and include the accumulation start date.[7] A "NO ACIDS" warning should also be prominent on the label.[7]

-

Segregation: Store cyanide waste separately from all other waste streams, especially acidic waste.[4][7] Contact between cyanide waste and acid will generate deadly HCN gas.

-

Storage Location: Liquid waste containers should be stored in secondary containment within a fume hood.[12] Solid waste should be double-bagged and stored in a designated, secure area.[12][13]

Disposal Protocol

-

Collect Waste: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, as solid hazardous waste.[7]

-

P-Listed Waste Consideration: Many cyanide compounds are EPA P-listed, meaning the original, empty container must also be disposed of as hazardous waste and cannot be treated as regular glassware.[13]

-

Rinsate: Any solvent used to rinse glassware that contained benzenesulfonyl cyanide must be collected as liquid hazardous waste.

-

Arrange Pickup: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.[4][7] Do not attempt to dispose of this material down the drain or in the regular trash.

-

Chemical Destruction: Final disposal must be handled by a licensed chemical destruction facility, often through high-temperature incineration with flue gas scrubbing to neutralize the toxic byproducts.[3]

References

-

LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

-

Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Stanford University. (n.d.). Information on Cyanide Compounds - Environmental Health & Safety. Retrieved from [Link]

-

Wayne State University. (n.d.). Standard Operating Procedure: Cyanide Salts. Retrieved from [Link]

-

Kasturi Aromatics. (n.d.). SAFETY DATA SHEET - Benzyl Cyanide. Retrieved from [Link]

-

University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template - Environmental Health & Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonyl cyanide. PubChem Compound Summary for CID 10313279. Retrieved from [Link]

-

Wayne State University Research. (n.d.). Cyanides SOP. Retrieved from [Link]

-

SGS. (n.d.). Cyanide Destruction. Retrieved from [Link]

-

Young, C. A., & Jordan, T. S. (n.d.). Cyanide Remediation: Current and Past Technologies. Department of Toxic Substances Control. Retrieved from [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

- Google Patents. (n.d.). US8430598B2 - Method of remediating cyanide-contaminated soil.

-

Wikipedia. (n.d.). Cyanide poisoning. Retrieved from [Link]

-

Luque-Almagro, V. M., et al. (n.d.). Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. National Institutes of Health. Retrieved from [Link]

-

Medscape. (2025, May 12). Cyanide Toxicity Treatment & Management. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, September 6). Cyanide | Chemical Emergencies. Retrieved from [Link]

Sources

- 1. Benzenesulfonyl cyanide | C7H5NO2S | CID 10313279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 3. echemi.com [echemi.com]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 6. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. kasturiaromatics.com [kasturiaromatics.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. nj.gov [nj.gov]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. research.wayne.edu [research.wayne.edu]

Benzenesulfonyl Cyanide: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Reactivity of Benzenesulfonyl Cyanide in Modern Synthesis